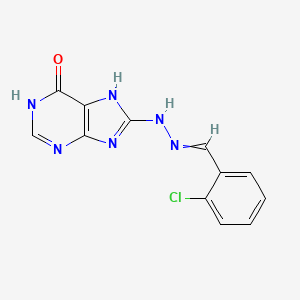![molecular formula C22H23N3O B5976898 1-(2-phenylethyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone](/img/structure/B5976898.png)
1-(2-phenylethyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenylethyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as QCMAP and is a member of the pyrrolidinone family of compounds. QCMAP has been found to possess several interesting properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of QCMAP is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. QCMAP has also been found to induce oxidative stress in cancer cells, which can lead to their death.
Biochemical and physiological effects:
QCMAP has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, QCMAP has been found to possess antioxidant properties and has been shown to reduce oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of QCMAP is its potential applications in cancer treatment. It has been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, QCMAP has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for further research in these areas. However, there are also limitations to using QCMAP in lab experiments, such as the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on QCMAP. One area of research is in the development of QCMAP-based drugs for the treatment of cancer. Another area of research is in the investigation of QCMAP's anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of QCMAP and its potential side effects.
Synthesis Methods
The synthesis of QCMAP involves the reaction of 8-quinolinylmethylamine with 1-(2-phenylethyl)pyrrolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity and yield of QCMAP can be improved by using purification techniques such as column chromatography.
Scientific Research Applications
QCMAP has been the subject of several scientific studies due to its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment. QCMAP has been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
properties
IUPAC Name |
1-(2-phenylethyl)-4-(quinolin-8-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-21-14-20(16-25(21)13-11-17-6-2-1-3-7-17)24-15-19-9-4-8-18-10-5-12-23-22(18)19/h1-10,12,20,24H,11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADZLFPEDFCSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NCC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5976828.png)
![1-(2-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5976837.png)

![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
![1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B5976860.png)
![4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5976861.png)
![methyl 5-ethyl-2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5976863.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B5976884.png)
![2-methyl-7-(2-methylcyclohexyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5976890.png)
![2-[1-(cyclohexylmethyl)-4-(2,3-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5976892.png)
![1-[2-methoxy-4-({[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5976896.png)
![2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5976907.png)
![7-(ethylsulfonyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5976915.png)